![molecular formula C9H11ClN2O B3058172 2-[(2-Chloroethyl)amino]benzamide CAS No. 88267-60-1](/img/structure/B3058172.png)
2-[(2-Chloroethyl)amino]benzamide
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, such as “2-[(2-Chloroethyl)amino]benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “2-[(2-Chloroethyl)amino]benzamide” is represented by the linear formula C9H11ClN2O . Further structural analysis can be performed using tools like JSmol .Scientific Research Applications
1. Melanoma Cytotoxicity
2-[(2-Chloroethyl)amino]benzamide derivatives have shown potential in targeted drug delivery for melanoma treatment. These derivatives exhibit higher toxicity against melanoma cells compared to the parent compound, chlorambucil, and are more potent than standard cytostatic drugs like dacarbazine in melanoma therapy (Wolf et al., 2004).
2. Broad Biological Activity
A series of benzamide derivatives displayed significant biological activity against various mycobacterial, bacterial, and fungal strains. These compounds also inhibited photosynthetic electron transport in spinach chloroplasts, demonstrating a wide range of biological activities (Imramovský et al., 2011).
3. Antispasmodic and Antihypoxic Properties
Benzamides, including derivatives of 2-[(2-Chloroethyl)amino]benzamide, are known for their physiological activities, including antispasmodic and antihypoxic properties. They have been synthesized and tested for these specific activities, contributing to a better understanding of their pharmacological potential (Bakibaev et al., 1994).
4. Neuroleptic Activity
These benzamide derivatives have been investigated for their neuroleptic properties. Research indicates a good correlation between structure and neuroleptic activity, with specific derivatives showing potential as potent drugs for psychosis treatment (Iwanami et al., 1981).
5. Mosquito Control
Certain benzamide derivatives, such as 2-Chloro-N-benzamide, have been found to be effective inhibitors of mosquito development, offering potential for controlling larval populations of various mosquito species (Schaefer et al., 1978).
Future Directions
properties
IUPAC Name |
2-(2-chloroethylamino)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-5-6-12-8-4-2-1-3-7(8)9(11)13/h1-4,12H,5-6H2,(H2,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOSKUACDFONCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80518572 | |
Record name | 2-[(2-Chloroethyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80518572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Chloroethyl)amino)benzamide | |
CAS RN |
88267-60-1 | |
Record name | 2-[(2-Chloroethyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80518572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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